Trichodesmine

Übersicht

Beschreibung

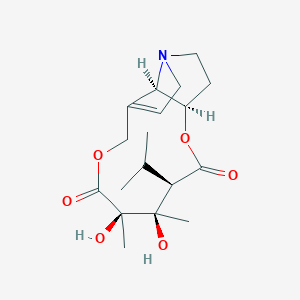

Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid (PA) found in plants of the Boraginaceae and Asteraceae families, notably in Crotalaria and Senecio species . PAs are hepatotoxic, mutagenic, and carcinogenic, with toxicity arising from their metabolic activation in the liver to reactive dehydroalkaloids (pyrrolic metabolites) that alkylate cellular macromolecules . This compound is distinguished by its neurotoxic effects, contrasting with the pneumotoxicity of structurally similar PAs like monocrotaline . Its molecular structure includes a retronecine base esterified with a necic acid, forming a 12-membered macrocyclic ring with an isopropyl substituent at position 14, which enhances lipophilicity and resistance to hydrolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of trichodesmine involves the extraction of the compound from plant sources. The aerial parts of Rindera oblongifolia are typically extracted with ethanol (80%) to isolate chloroform and ethyl acetate total alkaloids . These extracts are then subjected to preparative thin-layer chromatography to isolate this compound . The absolute configurations of the chiral centers are established using X-ray crystal structure analysis .

Industrial Production Methods: Most studies focus on its extraction from natural sources rather than synthetic production .

Analyse Chemischer Reaktionen

Types of Reactions: Trichodesmine undergoes various chemical reactions, including oxidation and reduction. The compound can be oxidized to form this compound N-oxide, which has been isolated and studied for its structural properties .

Common Reagents and Conditions: Oxidation reactions typically involve reagents such as hydrogen peroxide or peracids under controlled conditions. Reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride .

Major Products: The major products formed from these reactions include this compound N-oxide and other derivatives that retain the core pyrrolizidine structure .

Wissenschaftliche Forschungsanwendungen

Toxicological Research

Trichodesmine is primarily studied for its toxicity. It has been shown to induce hepatotoxicity through bioactivation processes that convert it into reactive metabolites capable of damaging liver cells. The compound's mechanism involves oxidative stress, mitochondrial dysfunction, and apoptosis in liver cells, which are critical areas of investigation in toxicology.

Case Studies

- Hepatotoxicity Assessment : In a study involving HepaRG cells, this compound exposure resulted in significant cytotoxic effects, including cell cycle arrest and increased oxidative stress markers. This highlights the compound's potential as a model for studying liver toxicity induced by natural products .

- Neurotoxicity : this compound exhibits greater neurotoxic effects compared to other dehydropyrrolizidine alkaloids like monocrotaline. Its structural characteristics enhance its lipophilicity, allowing it to penetrate the blood-brain barrier more effectively. This property has led to investigations into its effects on neuronal health and function .

Pharmacological Research

Despite its toxicity, this compound's unique properties make it a subject of interest in pharmacological research. The compound's ability to interact with biological systems offers potential therapeutic avenues.

- Antitumor Potential : Some studies suggest that this compound may have antitumor properties due to its ability to induce apoptosis in cancer cells. This aspect is still under investigation but presents a promising area for future research .

- Mechanistic Studies : Research has focused on understanding the metabolic pathways of this compound and how they relate to its biological activity. For instance, studies have shown that this compound undergoes metabolic activation leading to the formation of reactive pyrrole metabolites that can interact with cellular macromolecules .

Analytical Applications

This compound is also significant in analytical chemistry, particularly in the context of food safety and herbal medicine.

Detection Methods

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This technique has been employed for the simultaneous analysis of pyrrolizidine alkaloids, including this compound, in herbal teas and food products. The method allows for the quantification and identification of these compounds, ensuring consumer safety .

Comparative Toxicology

This compound's toxicity profile can be compared with other dehydropyrrolizidine alkaloids to understand its relative risks better.

| Compound Name | Structure Type | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Dehydropyrrolizidine | Hepatotoxicity, neurotoxicity | High |

| Monocrotaline | Dehydropyrrolizidine | Hepatotoxicity, pneumotoxicity | Moderate |

| Retrorsine | Dehydropyrrolizidine | Hepatotoxicity | High |

| Senecionine | Dehydropyrrolizidine | Hepatotoxicity | Moderate |

| Lycopsamine | Dehydropyrrolizidine | Neurotoxicity | Moderate |

Wirkmechanismus

The mechanism of action of trichodesmine involves its interaction with cellular macromolecules, leading to toxic effects. Pyrrolizidine alkaloids, including this compound, are known to undergo metabolic activation in the liver, forming reactive intermediates that can bind to DNA and proteins, causing cellular damage and hepatotoxicity . The specific molecular targets and pathways involved in these processes are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrrolizidine Alkaloids

Structural and Physicochemical Properties

Key structural differences among PAs influence their toxicity profiles:

- Trichodesmine : Macrocyclic diester with isopropyl group at position 13.

- Monocrotaline: Macrocyclic diester with a methyl group at position 14.

- Retrorsine/Senecionine : Open-chain diesters with varying necic acids.

Physicochemical Parameters :

| Compound | AS<sup>1</sup> | BBB<sup>2</sup> | CYP2D6 Inhibition | HT<sup>3</sup> | LogP<sup>4</sup> | pKa |

|---|---|---|---|---|---|---|

| This compound | 3 | 3 | 0 | 1 | 1.98 | 7.07 |

| Monocrotaline | 4 | 3 | 0 | 1 | 1.72 | 6.83 |

| Senecionine | 3 | 3 | 0 | 1 | 1.85 | 6.94 |

| Retrorsine | 3 | 3 | 0 | 1 | 1.89 | 7.02 |

<sup>1</sup>Absorption Score; <sup>2</sup>Blood-Brain Barrier Penetration; <sup>3</sup>Hepatotoxicity; <sup>4</sup>Lipophilicity .

Key Findings :

- This compound’s higher lipophilicity (LogP 1.98 vs. 1.72 for monocrotaline) and steric hindrance at position 14 enhance its blood-brain barrier penetration and resistance to hydrolysis, leading to neurotoxicity .

- Monocrotaline’s lower LogP and shorter half-life of its reactive metabolite (3.4 sec vs. 5.4 sec for dehydrothis compound) result in pneumotoxicity due to preferential lung accumulation .

Metabolic Activation and Toxicity

Metabolism in the Liver :

- This compound : 55% metabolized in perfused rat liver, releasing 468 nmol/g of dehydrothis compound into perfusate (highest among tested PAs) .

- Monocrotaline: 116 nmol/g dehydroalkaloid released, with higher lung-bound pyrroles (10 nmol/g vs. 8 nmol/g for this compound) .

- Senecionine/Retrorsine : Higher hepatic GSH conjugation (880 nmol/g for retrorsine), reducing systemic toxicity .

Organ-Specific Toxicity :

| Compound | LD50 (μmol/kg) | Primary Target Organ | Bound Pyrroles (nmol/g) |

|---|---|---|---|

| This compound | 57 | Brain | 3.8 (brain) |

| Monocrotaline | 335 | Lung | 10 (lung) |

| Retrorsine | 85 | Liver | 195 (liver) |

Mechanistic Insights :

- This compound’s reactive dehydroalkaloid persists longer (aqueous half-life 5.4 sec) and crosses the blood-brain barrier more efficiently due to its lipophilicity .

- Monocrotaline’s lower LogP limits brain penetration, but its metabolites accumulate in the lung, causing pneumocyte damage .

Occurrence and Regulatory Status

- Agricultural Sources : this compound concentrations in Crotalaria pods can exceed 250 mg/kg in mature seeds, posing risks in herbal teas and livestock feed .

- Regulatory Limits : The EU regulates PAs as a cumulative group, with this compound included in the sum of PA concentrations (maximum 400 µg/kg in teas) .

Analytical and Mitigation Strategies

Biologische Aktivität

Trichodesmine is a pyrrolizidine alkaloid (PA) primarily derived from plants in the genus Crotalaria. It has garnered attention due to its biological activities, particularly its hepatotoxic and neurotoxic effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a pyrrolizidine ring. The molecular formula is , with a molecular weight of approximately 219.31 g/mol. Its structure contributes to its biological activity, as it interacts with various biochemical pathways in the body.

Hepatotoxicity

This compound is known for its hepatotoxic effects, which have been demonstrated in various animal studies. Research indicates that administration of this compound leads to significant alterations in liver function and structure. For instance, a study noted an increase in hepatic glutathione (GSH) levels following administration of this compound at a dose of 15 mg/kg in rats, suggesting a metabolic response to the alkaloid's toxicity .

Table 1: Effects of this compound on Hepatic Glutathione Levels

| Dose (mg/kg) | Time Post-Administration (hr) | GSH Level Change (%) |

|---|---|---|

| 15 | 24 | +50 |

| 30 | 24 | +70 |

| 45 | 24 | +90 |

The above data indicates a dose-dependent increase in GSH levels, which reflects the liver's attempt to mitigate oxidative stress induced by this compound.

Neurotoxicity

This compound also exhibits neurotoxic properties. Studies have shown that metabolites of this compound can cross the blood-brain barrier (BBB), leading to central nervous system (CNS) effects. In an experiment involving rats, it was observed that exposure to this compound resulted in neurological signs such as ataxia and depression .

Case Study: Neurotoxic Effects in Rats

- Subject : Male Wistar rats

- Dose : 15 mg/kg this compound

- Observation Period : 72 hours

- Findings :

- Significant behavioral changes were noted.

- Histopathological examination revealed neuronal degeneration in the cortex and hippocampus.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Glutathione Metabolism : this compound influences GSH metabolism, which plays a crucial role in detoxification processes within the liver .

- Cytotoxicity Induction : The compound induces cytotoxic effects through the generation of reactive oxygen species (ROS), leading to cellular damage.

- Neurotransmitter Disruption : Metabolites derived from this compound may interfere with neurotransmitter systems, contributing to its neurotoxic effects .

Comparative Analysis with Other Pyrrolizidine Alkaloids

This compound's biological activity can be compared with other PAs, such as monocrotaline and riddelliine, which also exhibit hepatotoxicity and neurotoxicity.

Table 2: Comparative Toxicity Profiles of Pyrrolizidine Alkaloids

| Alkaloid | Hepatotoxicity | Neurotoxicity | LD50 (mg/kg) |

|---|---|---|---|

| This compound | High | Moderate | 25 |

| Monocrotaline | High | High | 50 |

| Riddelliine | Moderate | Low | 10 |

This table highlights that while all three compounds exhibit toxic effects, their potency and specific impacts vary significantly.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural characterization of Trichodesmine, and how should data interpretation be validated?

- Methodological Answer : Employ a combination of NMR (¹H, ¹³C, 2D-COSY, HMBC) and high-resolution mass spectrometry (HR-MS) to elucidate the planar structure. Validate stereochemistry via X-ray crystallography or NOESY experiments. Cross-reference spectral data with published databases (e.g., SciFinder) to confirm consistency . For reproducibility, document solvent systems, instrumentation parameters, and calibration standards in the experimental section .

Q. How can this compound be isolated from natural sources with minimal degradation?

- Methodological Answer : Use flash chromatography or preparative HPLC with polar solvents (e.g., methanol-water gradients) for initial extraction. Optimize pH and temperature (store extracts at 0–6°C) to prevent alkaloid degradation. Validate purity at each step via TLC or LC-MS . Include negative controls (e.g., blank runs) to confirm absence of contamination .

Q. What protocols ensure accurate assessment of this compound purity in synthetic or isolated samples?

- Methodological Answer : Apply quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) for absolute purity determination. Supplement with HPLC-UV/ELSD analysis (≥95% peak area threshold). Validate methods using spike-and-recovery experiments to account for matrix effects .

Advanced Research Questions

Q. How can conflicting reports about this compound’s bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) be systematically resolved?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HEK293, RAW264.7) under standardized conditions (e.g., 24–72 hr exposure, serum-free media). Use pathway-specific inhibitors (e.g., NF-κB inhibitors) to isolate mechanisms. Perform meta-analyses of existing literature to identify variables (e.g., solvent used, assay type) contributing to discrepancies .

Q. What computational strategies are optimal for modeling this compound’s interactions with biological targets?

- Methodological Answer : Apply molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to putative targets (e.g., acetylcholinesterase). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns. Cross-validate predictions using in vitro binding assays (SPR, ITC) .

Q. How can novel synthetic routes for this compound be designed to improve yield and stereoselectivity?

- Methodological Answer : Explore biocatalytic approaches (e.g., engineered cytochrome P450 enzymes) for challenging oxidations. Optimize reaction conditions via Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Characterize intermediates via in-situ FTIR or LC-MS to track reaction progress .

Q. What methodologies address the challenges of studying this compound’s synergistic effects with other pyrrolizidine alkaloids?

- Methodological Answer : Use fractional inhibitory concentration (FIC) indices in checkerboard assays to quantify synergy. Pair with transcriptomic profiling (RNA-seq) to identify co-regulated pathways. Control for pharmacokinetic interactions via CYP450 inhibition assays .

Q. How should longitudinal studies on this compound’s in vivo toxicity be structured to account for metabolic variability?

- Methodological Answer : Implement a cross-species approach (rodents, zebrafish) with staggered dosing regimens. Monitor metabolites via LC-HRMS and correlate with histopathology. Include cohorts pretreated with CYP3A4 inhibitors to assess metabolic pathway contributions .

Guidelines for Referencing and Reproducibility

- Data Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses and identify gaps .

- Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) and validate methods via pilot studies .

- Ethical Compliance : Obtain institutional approvals for biological studies and adhere to ARRIVE guidelines for in vivo reporting .

Eigenschaften

IUPAC Name |

(1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOODLZHDDSGRKL-FOOXYVKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970148 | |

| Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-90-3 | |

| Record name | Trichodesmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichodesmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.